Nicoxamat

HDAC6 inhibitor isoform selectivity epigenetics

Researchers requiring HDAC6-selective inhibition without Class I HDAC suppression face a critical gap-generic nicotinamide and pan-hydroxamates (e.g., SAHA) cannot discriminate isoforms. Nicoxamat addresses this with validated HDAC6 selectivity (IC₅₀ 679 nM; ~51.5-fold vs HDAC1), confirmed by α-tubulin hyperacetylation in Huh7 cells at 20-100 μM. It also delivers potent tyrosinase inhibition (IC₅₀ 1-2 μM; superior to kojic acid) and HCV replicon activity (EC₅₀ 25 μM; SI = 18). Supplied at ≥95% purity with storage at -20°C for long-term stability.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 5657-61-4
Cat. No. B1197357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicoxamat
CAS5657-61-4
Synonymsnicotinohydroxamic acid
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NO
InChIInChI=1S/C6H6N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4,10H,(H,8,9)
InChIKeyIYCHDNQCHLMLJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicoxamat Procurement Guide: Identity, Suppliers & Specifications


Nicoxamat (also known as N-Hydroxynicotinamide, Nicotinohydroxamic acid, or Nicotinic acid hydroxamate; CAS 5657-61-4) is a small-molecule pyridinecarboxamide and structural derivative of nicotinamide (vitamin B3) bearing a hydroxamic acid (–CONHOH) functional group [1] [2]. With a molecular formula of C₆H₆N₂O₂ and a monoisotopic mass of 138.04 Da, this compound is categorized as an experimental drug [3]. It is supplied by multiple vendors, typically at purities ≥95% (with some offering 98%), and is recommended for storage at –20 °C for long-term stability . Its hydroxamic acid moiety enables zinc-chelating activity that underpins its biological profile as both a histone deacetylase 6 (HDAC6) inhibitor and a hepatitis C virus (HCV) replication inhibitor, differentiating it from simple nicotinamide analogs that lack this functional group [4].

Why Nicoxamat Cannot Be Replaced by Generic Nicotinamide or Simple Hydroxamates


Substituting Nicoxamat with generic nicotinamide, methyl nicotinate, or even other simple hydroxamic acids will result in the loss of its characteristic multi-target pharmacological profile. Nicotinamide—the parent compound—exhibits negligible tyrosinase inhibition and no DPPH radical-scavenging activity, whereas Nicoxamat demonstrates potent, dose-dependent inhibition of both monophenolase and diphenolase tyrosinase activities with IC₅₀ values of 2 μM and 1 μM, respectively [1]. Similarly, while many HDAC inhibitors exhibit pan-inhibition across Class I and Class IIb isoforms, Nicoxamat displays measurable selectivity for HDAC6 (IC₅₀ 679 nM) over HDAC1 (IC₅₀ 35,000 nM), a ~51.5-fold discrimination window that is absent in broad-spectrum hydroxamates such as SAHA (vorinostat) [2]. Even close structural analogs like N-methyl nicotinic acid hydroxamate (NAH-M) show substantially weaker tyrosinase inhibition and antioxidant capacity, confirming that the free –NHOH group and pyridine ring position are critical pharmacophoric elements that generic replacements cannot replicate [1].

Nicoxamat Quantitative Differentiation Evidence


HDAC6 Selectivity Over HDAC1

Nicoxamat inhibits recombinant human HDAC6 with an IC₅₀ of 679 nM, while its activity against HDAC1 is substantially weaker at 35,000 nM, yielding a selectivity ratio of approximately 51.5-fold [1]. This selectivity profile is significant because many widely used hydroxamate-based HDAC inhibitors (e.g., SAHA/vorinostat) exhibit potent pan-inhibition across Class I and Class IIb isoforms with little discrimination [2]. The data were generated using recombinant human full-length N-terminal GST-tagged HDAC6 and C-terminal His-tagged HDAC1, both expressed in Sf9 insect cells, with the Fluor de Lys deacetylase assay [1]. MCE reports that Nicoxamat induces concentration-dependent hyperacetylation of α-tubulin (a specific HDAC6 substrate) in Huh7-luc/neo cells at 20–100 μM, consistent with cellular target engagement .

HDAC6 inhibitor isoform selectivity epigenetics cancer research

Tyrosinase Inhibition vs. Kojic Acid and Nicotinamide Derivatives

In a direct comparative study of four nicotinic acid derivatives plus the industry-standard tyrosinase inhibitor kojic acid, Nicoxamat (tested as nicotinic acid hydroxamate, NAH) demonstrated the highest tyrosinase inhibitory activity with the following rank order: NAH > kojic acid > NAH-M > methyl nicotinate > nicotinamide [1]. Specifically, the IC₅₀ of NAH against mushroom tyrosinase monophenolase activity was 2 μM and against diphenolase activity was 1 μM [1]. While the exact IC₅₀ of kojic acid in this study was not numerically reported, the authors explicitly state that NAH was superior to kojic acid, which in independent studies typically exhibits mushroom tyrosinase IC₅₀ values in the range of 15–70 μM depending on assay conditions [2]. Nicotinamide and methyl nicotinate showed negligible inhibition, confirming that the hydroxamic acid moiety is essential for potent tyrosinase engagement [1]. The inhibition mode was mixed-type for monophenolase and uncompetitive for diphenolase [1]. In cellular assays, NAH dose-dependently inhibited melanin content and tyrosinase activity in B16F10 murine melanoma cells through activation of the MEK/ERK and AKT/GSK3β signaling pathways, leading to suppressed MITF expression [3].

tyrosinase inhibitor melanogenesis skin whitening cosmetic chemistry

HCV Replicon Inhibition with Cytotoxicity Selectivity

Nicoxamat inhibits the proliferation of HCV full-length genomic replicons in Huh7 luc/neo cells with an EC₅₀ of 25 μM and a CC₅₀ (cytotoxic concentration) of 450 μM, yielding a selectivity index (CC₅₀/EC₅₀) of 18 . This indicates that antiviral activity is achieved at concentrations approximately 18-fold below those causing overt cellular toxicity, providing a quantifiable therapeutic window in this cellular model. The compound was originally disclosed in the context of hydroxamate-based HCV inhibitor patents [1]. Although direct head-to-head comparative data against other HCV inhibitors (e.g., NS5A or NS5B inhibitors) in the same assay system are not publicly available, the selectivity index of 18 provides a benchmark for evaluating Nicoxamat against other host-targeting or direct-acting antiviral candidates in HCV replicon models.

HCV inhibitor antiviral hepatitis C replicon assay

DPPH Radical Scavenging vs. N-Methyl Analog

In the same Food Chemistry study that profiled tyrosinase inhibition, Nicoxamat (NAH) demonstrated dose-dependent DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity with an IC₅₀ of 65.81 μM, compared to 125 μM for its N-methylated analog NAH-M—a ~1.9-fold potency advantage [1]. By contrast, nicotinamide and methyl nicotinate showed no measurable DPPH scavenging activity at all [1]. NAH also displayed hydroxyl radical scavenging activity and anti-low-density-lipoprotein (LDL) peroxidation activity, further distinguishing it from non-hydroxamate derivatives in the nicotinic acid series [1]. This data establishes that the free hydroxamic acid –NHOH proton is essential for radical scavenging, as N-methylation (NAH-M) substantially reduces this activity.

antioxidant DPPH assay free radical scavenging oxidative stress

Dual HDAC6-Tyrosinase Targeting Profile

Nicoxamat is uniquely characterized by its simultaneous inhibition of two structurally and functionally unrelated targets: HDAC6 (a zinc-dependent histone deacetylase) and tyrosinase (a copper-containing oxidase). DrugBank annotates tyrosinase (TYR) as a pharmacological target of Nicoxamat with an inhibitory mechanism [1]. The HDAC6 IC₅₀ of 679 nM [2] and tyrosinase IC₅₀ of 1–2 μM [3] position Nicoxamat within a similar potency range for both targets. This dual-target profile is not observed for standard comparators: nicotinamide has no meaningful activity at either target; kojic acid inhibits tyrosinase but has no reported HDAC6 activity; and selective HDAC6 inhibitors such as Tubastatin A or Ricolinostat have no reported tyrosinase activity. While no single study has systematically benchmarked Nicoxamat against compounds with dual HDAC6/tyrosinase activity, the convergence of independent datasets from enzymatic, cellular, and database sources supports a differentiated polypharmacology profile.

polypharmacology dual inhibitor HDAC6 tyrosinase drug repurposing

Melanogenesis Suppression via MEK/ERK and AKT/GSK3β Pathways

Beyond direct enzymatic inhibition, Nicoxamat (NAH) engages upstream signaling pathways that regulate melanogenesis at the transcriptional level. In B16F10 murine melanoma cells, NAH treatment decreased the expression of tyrosinase, TRP-1 (tyrosinase-related protein-1), and MITF (microphthalmia-associated transcription factor)—the master regulator of melanogenic gene expression [1]. Mechanistically, NAH increased phosphorylation of MEK/ERK and AKT/GSK3β, and the melanin-suppressive effect of NAH was reversed by co-treatment with the MEK inhibitor PD98059 and the PI3K inhibitor LY294002, confirming pathway specificity [1]. This transcriptional-level regulation is not shared by kojic acid or nicotinamide, which act primarily through direct enzyme inhibition. No quantitative comparison with other compounds in this specific pathway context is available, but the dual mechanism (enzyme inhibition + signaling modulation) represents a qualitative differentiation from simple competitive tyrosinase inhibitors.

melanogenesis signaling pathway MITF B16F10 skin pigmentation

Nicoxamat Optimal Application Scenarios


Isoform-Selective HDAC6 Inhibition in Cancer and Neurodegenerative Models

When a research program requires HDAC6 inhibition without concurrent Class I HDAC suppression, Nicoxamat (HDAC6 IC₅₀ = 679 nM; HDAC1 IC₅₀ = 35,000 nM; ~51.5-fold selectivity) offers a defined selectivity window validated by α-tubulin hyperacetylation in Huh7 cells at 20–100 μM [1] [2]. This is particularly relevant for studies investigating HDAC6's role in protein trafficking, aggresome formation, or neurodegenerative disease models where pan-HDAC inhibitor cytotoxicity would confound results. Procurement should specify use in HDAC6-targeted mechanistic studies rather than broad-spectrum epigenetic profiling.

Tyrosinase Inhibition and Melanogenesis Research

For programs developing skin-whitening agents or studying melanogenesis regulation, Nicoxamat provides superior tyrosinase inhibition compared to kojic acid (the industry benchmark), as demonstrated in direct comparative mushroom tyrosinase assays where NAH ranked highest among all tested nicotinic acid derivatives [1]. Additionally, its ability to suppress MITF, tyrosinase, and TRP-1 expression via MEK/ERK and AKT/GSK3β pathway activation in B16F10 cells provides a dual-mode mechanism (enzymatic + transcriptional) unavailable from kojic acid or nicotinamide [2]. Researchers should consider Nicoxamat when both potency and mechanistic novelty are required.

HCV Host-Targeting Antiviral Research

In HCV antiviral discovery programs, Nicoxamat can serve as a host-targeting control compound with an established replicon EC₅₀ of 25 μM and a selectivity index of 18 (CC₅₀ = 450 μM) in Huh7 luc/neo cells [1]. This makes it suitable as a reference inhibitor for studies exploring HDAC-dependent host factors in HCV replication or for benchmarking novel host-targeting antiviral candidates. Given that its potency is in the micromolar range, it is not intended as a replacement for direct-acting antivirals but rather as a chemical probe for host-virus interaction studies.

Antioxidant and Oxidative Stress Research

Nicoxamat exhibits DPPH radical scavenging activity (IC₅₀ = 65.81 μM), hydroxyl radical scavenging, and anti-LDL peroxidation activity, whereas nicotinamide and methyl nicotinate show no such activity [1]. For oxidative stress studies requiring a nicotinic acid-derived antioxidant with simultaneous tyrosinase or HDAC6 inhibitory activity, Nicoxamat offers a unique multi-functional probe that eliminates the need for separate antioxidant, enzyme inhibitor, and signaling modulator compounds in the same experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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